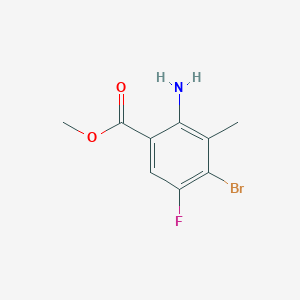
Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid and contains multiple functional groups, including an amino group, a bromine atom, a fluorine atom, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects and its ability to modulate specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its reactivity and functional groups make it valuable in material science applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-5-bromo-4-fluoro-3-iodobenzoate
- 5-Bromo-4-fluoro-2-methylaniline
Comparison: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is unique due to the specific arrangement of its functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of both bromine and fluorine atoms provides unique opportunities for halogen bonding, which can be exploited in drug design and material science.
Propiedades
Fórmula molecular |
C9H9BrFNO2 |
|---|---|
Peso molecular |
262.08 g/mol |
Nombre IUPAC |
methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-4-7(10)6(11)3-5(8(4)12)9(13)14-2/h3H,12H2,1-2H3 |
Clave InChI |
ZHGZBXMHHMMIGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Br)F)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















